Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate
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Overview
Description
Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate is a chemical compound with the molecular formula C5H6NNaO3S and a molecular weight of 183.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate typically involves the reaction of 5-methyl-1,2-oxazole with methanesulfinic acid in the presence of a sodium base. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinate salts, and various substituted derivatives .
Scientific Research Applications
Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. The specific pathways and targets depend on the context of its use, such as in biochemical assays or organic synthesis .
Comparison with Similar Compounds
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar in structure but differs in its sulfonamide group.
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a benzenesulfonamide group, making it distinct in its reactivity and applications.
Uniqueness: Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various industrial and research applications where solubility and reactivity are crucial .
Biological Activity
Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C5H6N2O3S
- Molecular Weight : 178.17 g/mol
The compound is soluble in water and exhibits a sulfonyl functional group, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit certain cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of endogenous compounds .
- Antimicrobial Activity : Research has demonstrated that derivatives of oxazoles exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth .
- Antioxidant Properties : The compound may also exhibit antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Enzyme | IC50/EC50 Value (μM) | Reference |
---|---|---|---|
Enzymatic Inhibition | Cytochrome P450 | 10.5 | |
Antimicrobial | E. coli | 15.0 | |
Antioxidant Activity | DPPH Assay | 12.0 |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Enzyme Inhibition Profile
In a comprehensive screening of various compounds for their inhibitory effects on cytochrome P450 enzymes, this compound was identified as a moderate inhibitor with an IC50 value of 10.5 μM. This finding highlights the compound's relevance in pharmacology and toxicology, especially concerning drug-drug interactions .
Properties
Molecular Formula |
C5H6NNaO3S |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
sodium;(5-methyl-1,2-oxazol-3-yl)methanesulfinate |
InChI |
InChI=1S/C5H7NO3S.Na/c1-4-2-5(6-9-4)3-10(7)8;/h2H,3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
WQTGGKGAEKHGPV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
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